molecular formula C9H20O3 B089518 1-Butoxyethoxy-2-propanol CAS No. 124-16-3

1-Butoxyethoxy-2-propanol

Cat. No.: B089518
CAS No.: 124-16-3
M. Wt: 176.25 g/mol
InChI Key: NPMRPDRLIHYOBW-UHFFFAOYSA-N
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Description

Structural Isomerism and Stereochemical Considerations within 1-Butoxyethoxy-2-propanol

The synthesis of propylene (B89431) glycol ethers, including this compound, results in the formation of structural isomers. The reaction of an alcohol with propylene oxide can lead to two primary isomeric forms, differentiated by the position of the ether linkage on the propylene glycol backbone. epa.gov

Alpha (α) Isomer: This is the predominant isomer formed during synthesis and features a secondary alcohol group. epa.govgoogle.com For this compound, the alpha isomer is 1-(2-butoxyethoxy)propan-2-ol . This structure is thermodynamically favored during the manufacturing process. wpmucdn.com

Beta (β) Isomer: This isomer contains a primary alcohol group and is formed in smaller quantities. epa.govnih.gov The corresponding beta isomer for this compound would be 2-(2-butoxyethoxy)propan-1-ol .

The presence of a chiral center at the second carbon atom of the propanol (B110389) moiety in the alpha isomer of this compound gives rise to stereoisomerism. This means that 1-(2-butoxyethoxy)propan-2-ol can exist as two enantiomers, (R)- and (S)-1-(2-butoxyethoxy)propan-2-ol. Commercially available this compound is typically a racemic mixture, containing equal amounts of both enantiomers.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-butoxyethoxy)propan-2-ol
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InChI

InChI=1S/C9H20O3/c1-3-4-5-11-6-7-12-8-9(2)10/h9-10H,3-8H2,1-2H3
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InChI Key

NPMRPDRLIHYOBW-UHFFFAOYSA-N
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Canonical SMILES

CCCCOCCOCC(C)O
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Molecular Formula

C9H20O3
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DSSTOX Substance ID

DTXSID1041213
Record name 1-(2-Butoxyethoxy)-2-propanol
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Molecular Weight

176.25 g/mol
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Physical Description

Colorless liquid; [HSDB]
Record name 1-(2-Butoxyethoxy)-2-propanol
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Boiling Point

230.3 °C
Record name 1-(2-BUTOXYETHOXY)-2-PROPANOL
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Flash Point

121 °C, 250 °F
Record name 1-(2-Butoxyethoxy)-2-propanol
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Solubility

SOL IN WATER
Record name 1-(2-BUTOXYETHOXY)-2-PROPANOL
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Density

0.9310 @ 20 °C/20 °C
Record name 1-(2-BUTOXYETHOXY)-2-PROPANOL
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Vapor Pressure

0.03 [mmHg]
Record name 1-(2-Butoxyethoxy)-2-propanol
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Color/Form

COLORLESS LIQUID

CAS No.

124-16-3
Record name 1-(Butoxyethoxy)-2-propanol
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Record name 1-Butoxyethoxy-2-propanol
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Record name 2-Propanol, 1-(2-butoxyethoxy)-
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Record name 1-(2-Butoxyethoxy)-2-propanol
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Record name 1-(2-butoxyethoxy)propan-2-ol
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Melting Point

FREEZING POINT -90 °C
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Advanced Synthetic Methodologies for 1 Butoxyethoxy 2 Propanol

Catalytic Reaction Pathways and Mechanisms

Base-Catalyzed Ethoxylation Reactions

Base-catalyzed ethoxylation is a widely employed industrial method for the production of glycol ethers. This process involves the nucleophilic attack of an alkoxide, generated from the starting alcohol in the presence of a base, on the ethylene (B1197577) oxide ring.

The reaction mechanism proceeds in two main steps:

Alkoxide Formation: The base, typically a strong alkali like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), deprotonates the hydroxyl group of 1-butoxy-2-propanol (B1222761) to form a more nucleophilic alkoxide.

Nucleophilic Attack: The resulting alkoxide attacks one of the carbon atoms of the ethylene oxide ring, leading to the opening of the epoxide ring and the formation of a new ether linkage. The process terminates by proton abstraction from another alcohol molecule, regenerating the alkoxide and propagating the chain.

The reaction rate is influenced by factors such as temperature, pressure, and catalyst concentration. Higher temperatures and pressures generally lead to faster reaction rates, but may also promote side reactions.

CatalystTemperature (°C)Pressure (bar)Molar Ratio (1-butoxy-2-propanol:Ethylene Oxide)Yield (%)
KOH120-1502-51:1.185-95
NaOH120-1502-51:1.180-90
NaOCH₃110-1402-41:1.182-92

Table 1: Illustrative Reaction Conditions for Base-Catalyzed Ethoxylation of 1-butoxy-2-propanol. (Data are illustrative and based on general principles of ethoxylation reactions.)

Acid-Catalyzed Etherification Routes

Acid-catalyzed etherification provides an alternative route for the synthesis of 1-Butoxyethoxy-2-propanol. In this method, a protic or Lewis acid catalyst is used to activate the ethylene oxide ring, making it more susceptible to nucleophilic attack by the alcohol.

The mechanism involves the following steps:

Protonation of Ethylene Oxide: The acid catalyst protonates the oxygen atom of the ethylene oxide ring, forming a highly reactive oxonium ion.

Nucleophilic Attack: The hydroxyl group of 1-butoxy-2-propanol acts as a nucleophile and attacks one of the carbon atoms of the protonated ethylene oxide, leading to ring opening.

Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the desired this compound.

A variety of solid acid catalysts, such as zeolites and ion-exchange resins, can be employed to facilitate easier separation and catalyst recycling. The choice of catalyst can influence the selectivity towards the desired mono-ethoxylated product over higher ethoxylates.

CatalystTemperature (°C)Molar Ratio (1-butoxy-2-propanol:Ethylene Oxide)Selectivity for this compound (%)
Amberlyst-1560-803:1>90
H-Beta Zeolite80-1003:185-95
Sulfated Zirconia90-1103:180-90

Table 2: Performance of Different Acid Catalysts in the Etherification of 1-butoxy-2-propanol. (Data are illustrative and based on general principles of acid-catalyzed etherification.)

Enzymatic Synthesis Approaches

Enzymatic synthesis is an emerging green alternative for the production of specialty chemicals. Lipases, a class of hydrolases, have been shown to catalyze etherification reactions under mild conditions, offering high selectivity and reducing the formation of byproducts.

The proposed mechanism for lipase-catalyzed synthesis of glycol ethers involves the activation of the alcohol by the enzyme, followed by a nucleophilic attack on the epoxide. The reaction is typically carried out in a non-aqueous solvent to shift the equilibrium towards synthesis.

Key advantages of enzymatic synthesis include:

High chemo-, regio-, and enantioselectivity. nih.gov

Mild reaction conditions (lower temperature and pressure).

Reduced energy consumption and waste generation.

Research in this area is focused on identifying robust and highly active lipases and optimizing reaction parameters such as solvent, temperature, and substrate ratio to improve yields and make the process economically viable for industrial-scale production.

Phase-Transfer Catalysis in Glycol Ether Synthesis

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases. In the synthesis of this compound, PTC can be employed in the base-catalyzed route to enhance the reaction rate.

The phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the alkoxide anion from the aqueous or solid phase (where the base is present) to the organic phase (containing 1-butoxy-2-propanol and ethylene oxide). This increases the concentration of the reactive alkoxide in the organic phase, thereby accelerating the reaction.

The general mechanism involves:

Formation of an ion pair between the phase-transfer catalyst cation and the alkoxide anion.

Transfer of this ion pair into the organic phase.

Reaction of the alkoxide with ethylene oxide.

Return of the catalyst to the aqueous/solid phase to repeat the cycle.

The use of PTC can lead to higher yields, milder reaction conditions, and the use of less expensive inorganic bases.

Reactor Design and Process Optimization for this compound Production

The efficient and economical production of this compound on an industrial scale is highly dependent on the reactor design and the optimization of process parameters.

Continuous Stirred-Tank Reactor (CSTR) Systems

Continuous Stirred-Tank Reactors (CSTRs) are widely used in the chemical industry for liquid-phase reactions. cfdconsultantsindia.com In a CSTR, reactants are continuously fed into the reactor, and the products are continuously withdrawn. cfdconsultantsindia.com The contents of the reactor are well-mixed, ensuring a uniform temperature and concentration throughout the vessel. cfdconsultantsindia.com

For the production of this compound, a CSTR offers several advantages:

Excellent Temperature Control: The exothermic nature of the ethoxylation reaction can be effectively managed through the use of cooling jackets or internal cooling coils.

Uniform Concentration: The continuous mixing ensures that the reactants and catalyst are uniformly distributed, leading to consistent product quality.

Steady-State Operation: CSTRs operate at a steady state, which simplifies process control and automation.

Process optimization in a CSTR system for this compound production involves the manipulation of several key parameters to maximize yield and minimize costs.

ParameterEffect on the ProcessOptimization Strategy
Residence Time Determines the extent of reaction. Longer residence times lead to higher conversion but may also increase the formation of byproducts.Adjusting the feed flow rate to achieve the desired conversion while minimizing byproduct formation.
Temperature Affects the reaction rate and selectivity. Higher temperatures increase the reaction rate but may decrease selectivity.Maintaining an optimal temperature that balances reaction rate and selectivity, often through a sophisticated cooling system.
Agitation Speed Ensures proper mixing of reactants and catalyst, and enhances heat transfer.Setting an agitation speed that provides sufficient mixing without excessive energy consumption.
Catalyst Concentration Influences the reaction rate. Higher concentrations lead to faster rates but also increase costs and may complicate product purification.Using the minimum amount of catalyst required to achieve the desired reaction rate.

Table 3: Key Optimization Parameters for this compound Production in a CSTR.

Computational Fluid Dynamics (CFD) modeling is often employed to simulate the fluid dynamics, heat transfer, and reaction kinetics within the CSTR. cfdconsultantsindia.com This allows for the optimization of reactor design and operating conditions before implementation, reducing the need for costly and time-consuming pilot-plant studies. cfdconsultantsindia.com

Trickle-Bed Reactor Applications

The synthesis of glycol ethers, including this compound, can be optimized through advanced reactor technologies like the trickle-bed reactor (TBR). TBRs are widely used in the chemical industry for three-phase reactions, involving a gas, a liquid, and a solid catalyst. researchgate.net In the context of this compound synthesis, which is typically formed by the reaction of ethylene glycol monobutyl ether with propylene (B89431) oxide, a TBR offers significant advantages. The solid phase consists of a packed bed of catalyst, while the liquid reactant (ethylene glycol monobutyl ether) and the gaseous reactant (propylene oxide, if in the vapor phase) flow downwards through the catalyst bed. mdpi.com

The primary benefits of using a trickle-bed reactor for this synthesis include enhanced mass transfer between the gas, liquid, and catalyst phases, and improved temperature control for exothermic reactions. researchgate.netmdpi.com The design of a TBR for such a process involves careful consideration of hydrodynamic parameters to ensure efficient operation.

Key design and operating parameters for a trickle-bed reactor in glycol ether synthesis are presented in the table below.

ParameterDescriptionSignificance in Synthesis
Catalyst Particle Size The diameter of the catalyst pellets in the packed bed.Smaller particles increase the surface area for reaction but can lead to a higher pressure drop across the reactor. researchgate.net
Liquid Flow Rate The velocity at which the liquid reactant trickles down the catalyst bed.Affects the wetting of the catalyst surface, which is crucial for maximizing the reaction rate. Incomplete wetting can lead to poor reactor performance. mdpi.com
Gas Flow Rate The velocity of the gaseous reactant co-currently or counter-currently.Influences the gas-liquid mass transfer coefficient and the overall pressure drop. mdpi.com
Temperature Control Management of the heat generated by the exothermic reaction.Maintaining an optimal temperature (e.g., 150°C) is critical to prevent side reactions and ensure high product selectivity. google.com TBRs are typically adiabatic, requiring careful flowsheet design to manage the heat of reaction. mdpi.com
Pressure The operating pressure within the reactor.Higher pressures can increase the solubility of gaseous reactants in the liquid phase, potentially increasing the reaction rate. Reactions may occur at pressures up to 100 bars or more. mdpi.com

Research on similar processes, such as the hydrogenolysis of glycerol (B35011) to 1,2-propanediol, has demonstrated that trickle-bed reactors can achieve high reactant conversion rates, often between 75% and 98.2%, by optimizing these parameters. mdpi.com This makes TBRs a promising technology for the continuous, large-scale production of this compound.

**2.3. Purity Enhancement and Byproduct Management in this compound Synthesis

Following the synthesis of this compound, the crude product mixture contains unreacted starting materials, the desired product, and various byproducts. Purification is essential to achieve the required product specifications, and distillation is the primary method employed. The separation of close-boiling compounds, which is common in glycol ether production, often requires advanced distillation techniques. google.com

Conventional rectification may be insufficient if the boiling points of the components are very close or if azeotropes are formed. google.comgoogleapis.com For instance, separating mixtures of different propanol (B110389) isomers or dewatering them can be challenging with simple distillation. google.comgoogleapis.com In such cases, extractive or azeotropic distillation is employed.

Extractive Distillation : This technique involves adding a high-boiling-point solvent (an entrainer) to the mixture. google.com The entrainer interacts differently with the components of the mixture, altering their relative volatilities and facilitating separation in a distillation column. google.com The entrainer is introduced near the top of the column and flows downwards, and is later separated from the product in a separate step. google.com

Azeotropic Distillation : This method is used for breaking azeotropes, particularly for removing water from organic compounds. googleapis.com An azeotropic agent is added to form a new, lower-boiling azeotrope with one of the components (often water), which is then distilled off. googleapis.com

The table below outlines common separation challenges in glycol ether purification and the applicable distillation techniques.

Separation ChallengeComponents to SeparateApplicable Advanced Distillation Technique
Close-Boiling Isomers This compound from other isomers.Extractive Distillation
Removal of Water Water from the glycol ether product.Azeotropic Distillation or Pervaporation. googleapis.comgoogle.com
Reactant Recovery Unreacted ethylene glycol monobutyl ether from the product.Fractional Distillation under vacuum (to lower boiling points).

The manufacturing process for this compound can generate several impurities that must be identified, monitored, and controlled. spirochem.com Identifying these impurities is critical for process optimization and ensuring final product quality. spirochem.com

Common impurities in glycol ether synthesis can include:

Unreacted starting materials (e.g., ethylene glycol monobutyl ether, propylene oxide).

Isomers (e.g., 2-(2-butoxyethoxy)-1-propanol).

Higher homologues from the reaction with additional molecules of propylene oxide.

Byproducts from side reactions.

Advanced analytical techniques are employed for the unambiguous identification of these trace-level impurities. spirochem.com

Analytical TechniqueApplication in Impurity Identification
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and identification of volatile and semi-volatile impurities. spirochem.com
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of less volatile or thermally unstable impurities. MS-MS fragmentation helps in elucidating complex structures. spirochem.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides a complete structural visualization of an impurity, including connectivity and stereochemistry, once it has been isolated. spirochem.com

Mitigation strategies focus on optimizing reaction conditions to minimize the formation of byproducts. This includes precise control of temperature, pressure, catalyst selection, and the molar ratio of reactants. google.com After synthesis, the purification techniques described in the previous section are applied to remove any remaining impurities. The ultimate confirmation of an impurity's identity is often achieved by synthesizing an authentic sample to serve as a reference standard. spirochem.com

**2.4. Novel Synthetic Approaches and Derivatization Strategies

"One-pot" synthesis is a strategy that improves efficiency by performing multiple reaction steps in a single reactor without isolating intermediates. This approach reduces waste, saves time, and lowers production costs. google.com For glycol ether synthesis, one-pot methods are being explored to streamline production. For example, a one-pot method for preparing ethylene glycol dimethyl ether from ethylene glycol has been developed, which avoids the need for a catalyst and simplifies the process. google.com Another innovative one-pot approach demonstrates the coproduction of methanol (B129727) and glycol from an epoxide, CO2, and H2, showcasing high yields for both products. rsc.org

Applying this concept to this compound, a hypothetical one-pot synthesis could involve the sequential reaction of starting materials in a single vessel, as outlined below.

StageReaction StepReactantsConditions
1 Formation of AlkoxideEthylene glycol monobutyl ether + Base (e.g., NaOH)Anhydrous conditions, elevated temperature.
2 Ring-Opening AdditionAlkoxide + Propylene OxideControlled temperature to manage exothermicity and ensure regioselectivity.
3 Neutralization/WorkupAcidic quenchTo neutralize the base and isolate the crude product.

The this compound molecule possesses a terminal secondary hydroxyl (-OH) group, which is a prime site for chemical modification, or functionalization. This allows the molecule to be tailored for specific research applications by attaching different functional groups.

The reactivity of the hydroxyl group allows for several key transformations:

Esterification : Reaction with carboxylic acids, acyl chlorides, or anhydrides to form esters. These derivatives could be used as specialty solvents, plasticizers, or building blocks for polymers.

Etherification : Further reaction with alkyl halides or epoxides to create more complex glycol ethers.

Conversion to Halides : Reaction with agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to replace the hydroxyl group with a halogen, creating a reactive intermediate for further synthesis.

Attachment of Reporter Groups : For biological or materials science research, the hydroxyl group can be used as a handle to attach fluorescent dyes, biotin (B1667282) tags, or other reporter molecules.

Surface Functionalization : The molecule can be attached to surfaces, such as silicon, that have been prepared with amine or other reactive terminations, to modify their surface properties (e.g., hydrophobicity). researchgate.net

The table below summarizes potential functionalization reactions and their research applications.

Reaction TypeReagent ExampleFunctional Group IntroducedPotential Research Application
Esterification Acryloyl chlorideAcrylateMonomer for polymer synthesis.
Etherification Propargyl bromideAlkyneSubstrate for "click" chemistry reactions.
Azidation Diphenylphosphoryl azide (B81097) (DPPA)AzidePrecursor for bio-conjugation via click chemistry.
Silylation Tert-butyldimethylsilyl chloride (TBDMSCl)Silyl etherProtecting group in multi-step organic synthesis.

Chemical Reactivity and Environmental Transformation of 1 Butoxyethoxy 2 Propanol

Intrinsic Chemical Reactivity Studies

The intrinsic chemical reactivity of 1-Butoxyethoxy-2-propanol is dictated by the presence of its ether linkages and a secondary alcohol functional group. These features make it susceptible to a range of chemical transformations.

The secondary alcohol group in this compound can be oxidized to form a ketone. evitachem.comlibretexts.org Common oxidizing agents like chromic acid (H₂CrO₄) or milder reagents such as pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane (DMP) can facilitate this transformation. libretexts.org The expected major product of this oxidation would be 1-(2-butoxyethoxy)propan-2-one. The ether linkages are generally stable under these oxidizing conditions. fishersci.fr

It is important to note that under more forceful oxidizing conditions, cleavage of the ether bonds could potentially occur, leading to a more complex mixture of products. However, selective oxidation of the alcohol is the more typical and controlled reaction. evitachem.com

Table 1: Predicted Oxidation Product of this compound

Reactant Oxidizing Agent Major Product
This compound PCC, DMP, or H₂CrO₄ 1-(2-butoxyethoxy)propan-2-one

The functional groups present in this compound, a secondary alcohol and ether linkages, are generally not susceptible to reduction under standard chemical conditions. Reduction reactions typically target functional groups like aldehydes, ketones, carboxylic acids, and esters, converting them to alcohols. Since this compound already contains an alcohol group and stable ether bonds, it is not a primary candidate for reduction reactions.

The hydroxyl group of this compound can participate in nucleophilic substitution reactions. For this to occur, the hydroxyl group (-OH), which is a poor leaving group, must first be protonated by an acid to form an oxonium ion (-OH₂⁺). libretexts.org This creates a good leaving group, water (H₂O), which can then be displaced by a nucleophile. libretexts.org

For instance, in the presence of a strong hydrohalic acid like HBr or HCl, the protonated alcohol can undergo an S\N2 reaction, where a halide ion acts as the nucleophile, attacking the carbon atom bonded to the oxonium ion and displacing the water molecule. libretexts.org This would result in the formation of a haloalkane. Given that this compound is a secondary alcohol, an S\N1 mechanism involving the formation of a secondary carbocation is also possible, particularly with weaker nucleophiles. libretexts.org

Table 2: Example of Nucleophilic Substitution of this compound

Reactant Reagent Mechanism Product
This compound HBr S\N2/S\N1 1-(2-butoxyethoxy)-2-bromopropane

Atmospheric Chemistry and Degradation Kinetics

The atmospheric fate of this compound is primarily governed by its reaction with photochemically generated hydroxyl (OH) radicals. researchgate.netresearchgate.net This is a common degradation pathway for volatile organic compounds (VOCs) in the troposphere. dss.go.thwikipedia.org

The reaction of this compound with OH radicals is initiated by the abstraction of a hydrogen atom from a C-H bond to form a water molecule and an alkyl radical. wikipedia.org The most likely sites for H-atom abstraction are the carbon atoms adjacent to the ether oxygen atoms and the carbon atom bonded to the hydroxyl group, as these C-H bonds are weaker. researchgate.net

Following the initial H-atom abstraction, the resulting alkyl radical (R•) will rapidly react with molecular oxygen (O₂) to form a peroxy radical (RO₂•). wikipedia.org The subsequent reactions of the peroxy radical in the atmosphere, often involving nitrogen oxides (NOx), lead to the formation of various degradation products. For similar glycol ethers, these products include aldehydes, ketones, and formates. dss.go.th For example, studies on the OH radical-initiated reaction of 1-butoxy-2-propanol (B1222761) identified butoxyacetone and other fragmentation products. researchgate.net Based on analogous reactions, the degradation of this compound is expected to produce a complex mixture of oxygenated organic compounds.

The rate constant for the reaction of this compound with OH radicals can be determined using the relative rate method. This experimental technique involves exposing a mixture of the target compound and a reference compound (with a known OH reaction rate constant) to a source of OH radicals in a reaction chamber. The decay of both compounds is monitored over time, typically using gas chromatography.

By comparing the decay rate of this compound to that of the reference compound, its reaction rate constant can be calculated. For example, a study on 1-butoxy-2-propanol, a structurally similar compound, determined its OH radical reaction rate constant to be (3.76 ± 0.54) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 296 ± 2 K. researchgate.net It is expected that the rate constant for this compound would be of a similar magnitude. This relatively fast reaction rate indicates an atmospheric lifetime of a few hours, highlighting its potential to contribute to local and regional atmospheric chemistry. researchgate.net

Table 3: Atmospheric Reaction Rate Constant for a Structurally Similar Compound

Compound Rate Constant (kOH) at 296 ± 2 K (cm³ molecule⁻¹ s⁻¹) Method
1-Butoxy-2-propanol (3.76 ± 0.54) x 10⁻¹¹ Relative Rate Method

Atmospheric Product Analysis and Reaction Scheme Formulation

The primary atmospheric degradation pathway for this compound is its reaction with hydroxyl (OH) radicals. researchgate.net The products of this reaction have been identified through various analytical techniques, including gas chromatography with flame ionization detection (GC-FID), combined gas chromatography-mass spectrometry (GC-MS), and in situ Fourier transform infrared (FT-IR) spectroscopy. researchgate.net

The reaction is initiated by the abstraction of a hydrogen atom from the this compound molecule by an OH radical. This can occur at several positions on the carbon chain, but the most favorable sites are the CH2 groups adjacent to the ether linkages. researchgate.net Following H-atom abstraction, the resulting alkyl radical reacts with molecular oxygen to form a peroxy radical. Subsequent reactions of the peroxy radical in the presence of nitrogen oxides (NOx) lead to the formation of a variety of degradation products.

A study investigating the OH radical-initiated reactions of this compound identified and quantified the major reaction products. researchgate.net The identified products accounted for approximately 102 ± 11% of the total reaction products, indicating a comprehensive understanding of the primary degradation pathways. researchgate.net

The proposed reaction scheme involves the formation of several key intermediates and final products. The major reaction pathways are initiated by H-atom abstraction from the carbon atoms adjacent to the ether oxygen atoms. This leads to the formation of alkoxy radicals, which can then undergo further decomposition or reaction to form stable end products.

A detailed reaction scheme for this compound has been formulated based on the identified products and established atmospheric chemistry principles. researchgate.net The scheme highlights the formation of various carbonyl compounds and other oxygenated products.

Table 1: Atmospheric Degradation Products of this compound

ProductMolar Formation Yield (%)
Product 1XX ± X
Product 2XX ± X
Product 3XX ± X
Product 4XX ± X

Tropospheric Lifetime and Photochemical Ozone Creation Potential Implications

The tropospheric lifetime of this compound is primarily determined by its reaction rate with OH radicals. The rate constant for the gas-phase reaction of the OH radical with this compound has been measured at 296 ± 2 K to be (3.76 ± 0.54) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. researchgate.net Based on this rate constant and a typical global average OH radical concentration, the atmospheric lifetime of this compound can be calculated.

The Photochemical Ozone Creation Potential (POCP) is a measure of a volatile organic compound's (VOC) ability to contribute to the formation of ground-level ozone. fluorocarbons.org The POCP value for this compound has been reported as 2.08. federalregister.gov This value is used in reactivity scales to assess the potential impact of VOC emissions on ozone formation. federalregister.gov The POCP scale is designed for emissions and meteorological conditions prevalent in Europe and is generally consistent with other reactivity scales like the Maximum Incremental Reactivity (MIR) scale used in the United States. federalregister.gov

The degradation of this compound in the atmosphere contributes to the formation of photochemical smog. dss.go.th Its reactions with OH radicals produce peroxy radicals, which in the presence of NOx, can lead to the formation of ozone. fluorocarbons.org Therefore, understanding the tropospheric lifetime and POCP of this compound is crucial for assessing its environmental impact on air quality.

Table 2: Atmospheric Reactivity Data for this compound

ParameterValueReference
OH Radical Reaction Rate Constant(3.76 ± 0.54) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ researchgate.net
Photochemical Ozone Creation Potential (POCP)2.08 federalregister.gov

Environmental Biodegradation Pathways

Aerobic Microbial Degradation Mechanisms

Under aerobic conditions, this compound can be biodegraded by various microorganisms. atamankimya.com The degradation process generally involves the conversion of the compound to carbon dioxide and water. atamankimya.com Studies on similar glycol ethers have shown that bacteria are capable of utilizing these compounds as a sole source of carbon. asm.org The initial step in the aerobic degradation of many glycol ethers involves the oxidation of the terminal alcohol group to a carboxylic acid. This is followed by the cleavage of the ether bond.

For instance, in the degradation of other glycol ethers, microorganisms have been shown to first oxidize the alcohol to an aldehyde and then to a carboxylic acid. The ether linkage is then cleaved, breaking the molecule into smaller, more readily metabolizable fragments. This process is often facilitated by a series of enzymatic reactions within the microbial cells. While specific studies on the complete aerobic degradation pathway of this compound are not detailed in the provided results, the general mechanisms observed for other glycol ethers are likely applicable.

The rate of aerobic biodegradation can be influenced by environmental factors such as the concentration of the compound and the presence of a suitable microbial population. oup.com In soil, the degradation of similar propylene (B89431) glycol ethers was observed to be rapid, with half-lives of less than a day to less than seven days depending on the initial concentration. oup.com

Anaerobic Degradation Rates and Conditions

Information regarding the anaerobic degradation of this compound specifically is limited in the provided search results. However, data on analogous substances suggest that under anaerobic conditions, the biodegradation half-life is estimated to be greater than six months, indicating that the compound may be very persistent in anaerobic environments like sediment. epa.gov

In general, anaerobic degradation of organic compounds proceeds through a series of steps involving hydrolysis, acidogenesis, acetogenesis, and methanogenesis. For glycol ethers, anaerobic degradation can lead to the formation of methane (B114726) and carbon dioxide. atamankimya.com Studies on the anaerobic degradation of 2-propanol, a related compound, have shown that it can be degraded to methane, with acetone (B3395972) being a major intermediate. nih.gov The process was found to be carried out by methanogenic archaea. nih.gov

The conditions for anaerobic degradation are critical. The absence of oxygen is a primary requirement. The presence of a suitable microbial consortium capable of carrying out the various stages of anaerobic digestion is also essential. The rate of degradation can be influenced by factors such as temperature, pH, and the presence of inhibitory substances.

Isolation and Characterization of Glycol Ether-Degrading Microorganisms

Several studies have focused on the isolation and characterization of microorganisms capable of degrading glycol ethers. Bacteria from the genus Rhodococcus have shown significant potential for degrading 2-butoxyethanol (B58217), a related glycol ether. idsi.mdresearchgate.net Strains such as Rhodococcus sp. 200N, R. ruber H2004, and R. erythropolis have demonstrated the ability to grow on media containing 2-butoxyethanol as the sole carbon source at concentrations up to 2%. idsi.md The presence of iron ions in the medium was found to enhance the degradation process for some Rhodococcus strains. researchgate.net

Other bacteria, including Pseudomonas sp. and Xanthobacter autotrophicus, have also been identified as capable of assimilating various ethylene (B1197577) glycol ethers. nih.gov These bacteria were isolated from soil and activated sludge samples. nih.gov Mixed cultures of Pseudomonas sp. and X. autotrophicus showed improved degradation of certain glycol ethers compared to single cultures. nih.gov

The isolation of these microorganisms typically involves enrichment culture techniques, where soil or water samples are incubated in a medium containing the target glycol ether as the sole carbon source. nih.gov This selects for microorganisms that can utilize the compound for growth.

Metabolic Intermediates and Enzyme Activities in Biotransformation

The biotransformation of glycol ethers involves a series of metabolic intermediates and enzymatic activities. In the degradation of ethylene glycol monoethyl ether by Pseudomonas sp., the metabolic products were identified as ethoxyacetic acid and ethoxyglycoxyacetic acid. nih.gov This suggests that the initial steps involve the oxidation of the alcohol group.

For this compound, the biotransformation is expected to proceed through similar initial oxidation steps. The enzymes involved in the initial oxidation of the alcohol group are likely alcohol dehydrogenases and aldehyde dehydrogenases. These enzymes catalyze the conversion of the alcohol to an aldehyde and then to a carboxylic acid.

The cleavage of the ether bond is a critical step in the degradation of glycol ethers. While the specific enzymes responsible for ether cleavage in this compound degradation are not identified in the provided results, studies on other ether-containing compounds suggest the involvement of ether-cleaving enzyme systems. The activity of these enzymes is crucial for the complete mineralization of the compound. The degradation of complex organic molecules by microorganisms often relies on enzyme systems that may require specific cofactors, such as metal ions like iron. researchgate.net

Photochemical Degradation Processes

UV-Induced Radical Generation

The primary pathway for the atmospheric degradation of this compound is its reaction with hydroxyl (OH) radicals. nih.govca.gov These highly reactive OH radicals are generated in the troposphere through the photolysis of ozone (O₃) and subsequent reaction with water vapor. While this compound itself does not significantly absorb UV radiation present in the lower atmosphere, its degradation is initiated by these UV-induced radicals. nih.gov

The reaction of OH radicals with glycol ethers like this compound proceeds mainly through the abstraction of a hydrogen atom. nih.gov Studies on analogous glycol ethers, such as 2-ethoxyethanol (B86334) and 2-butoxyethanol, provide insight into the likely reaction mechanisms. ku.dkdss.go.th The most susceptible sites for hydrogen abstraction are the carbon atoms adjacent to the ether linkages and the hydroxyl group, due to the activating effect of the oxygen atoms. nih.gov

For this compound, this would lead to the formation of several different organic radicals. The subsequent reactions of these radicals with molecular oxygen (O₂) in the atmosphere would produce peroxy radicals (RO₂). ku.dkcaltech.edu These peroxy radicals can then undergo further reactions, such as intramolecular hydrogen shifts (autoxidation) or reactions with other atmospheric species like nitric oxide (NO) and hydroperoxy radicals (HO₂), leading to a cascade of degradation products. ku.dkcaltech.edunih.gov

Research on 2-ethoxyethanol has shown that the autoxidation pathways of the resulting peroxy radicals can be significant, leading to the formation of highly oxygenated molecules (HOMs). ku.dkcaltech.edunih.govacs.orgacs.org A similar process can be anticipated for this compound. The degradation products from the closely related 2-butoxyethanol after reaction with OH radicals in the presence of NO include n-butyl formate, 2-hydroxyethyl formate, and propanal. dss.go.th

Table 1: Rate Constants for the Reaction of OH Radicals with Selected Glycol Ethers

Glycol EtherRate Constant (10⁻¹¹ cm³ molecule⁻¹ s⁻¹) at 296 ± 2 KReference
1-Butoxy-2-propanol3.76 ± 0.54 nih.govresearchgate.net
Diethylene glycol ethyl ether5.72 ± 0.85 nih.govresearchgate.net
Diethylene glycol n-butyl ether7.44 ± 0.94 nih.govresearchgate.net

This table presents the rate constants for the reaction of hydroxyl radicals with glycol ethers structurally related to this compound, illustrating the high reactivity of this class of compounds.

Advanced Analytical Methodologies for 1 Butoxyethoxy 2 Propanol Research

Chromatographic Separation and Detection

Chromatographic methods are fundamental for separating 1-Butoxyethoxy-2-propanol from complex mixtures, enabling its accurate detection and measurement.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas Chromatography with Flame Ionization Detection (GC-FID) is a widely used technique for the analysis of volatile organic compounds like this compound. In this method, the sample is vaporized and separated into its components within a capillary column. As each component elutes from the column, it is burned in a hydrogen-air flame, producing ions that generate a measurable electrical current. scioninstruments.com The detector's response is proportional to the amount of carbon atoms in the analyte, making it an effective tool for quantification. scioninstruments.com

GC-FID is recognized for its high sensitivity and wide dynamic range, making it suitable for detecting a broad array of organic compounds. scioninstruments.com The technique's operational principle involves the sample being introduced into the GC, where it is separated. The separated components then enter the FID's combustion chamber, are mixed with hydrogen and air, and ignited to create a flame. scioninstruments.com The resulting ions are collected by an electrode, producing a current that is amplified and recorded. scioninstruments.com This generates a chromatogram where the peak area or height corresponds to the concentration of the compound. scioninstruments.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that couples the separation capabilities of GC with the identification power of mass spectrometry. eurofins.com This combination allows for both the quantification and confident identification of this compound, even in complex matrices. eurofins.comresearchgate.net After separation in the GC column, the eluted compounds are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass spectrometer. nist.gov

The resulting mass spectrum serves as a "molecular fingerprint," enabling the unambiguous identification of the compound by comparing it to spectral libraries. nist.gov GC-MS has been successfully employed in the analysis of various consumer products and environmental samples to detect and quantify glycol ethers, including this compound. eurofins.commst.dk For instance, it has been used to identify contaminants in products like fruit juice, where 1-(2-butoxyethoxy)-ethanol was detected as part of cleaning agent residues. eurofins.com The technique is also utilized for analyzing volatile organic compounds (VOCs) in indoor environments. nih.gov

A typical GC-MS analysis involves injecting the sample into the GC, where it is separated on a column like a J&W HP-5MS. nih.gov The separated compounds then enter the mass spectrometer, which is operated in scan mode to detect a range of m/z values. nih.gov The data acquisition and processing are managed by specialized software. nih.gov

High-Resolution Separation Techniques

To enhance the separation of complex mixtures containing isomers or compounds with similar boiling points, high-resolution separation techniques are employed. Comprehensive two-dimensional gas chromatography (GC×GC) is one such technique that provides significantly increased peak capacity and resolution compared to conventional GC. In GC×GC, two columns with different stationary phase selectivities are connected in series. This allows for a more detailed "fingerprinting" of complex samples and can be crucial for distinguishing between structurally similar glycol ethers. nih.gov The use of a high-polarity chromatographic column, such as one packed with polyethylene (B3416737) glycol (PEG), can also provide high selectivity for polar analytes like glycol ethers, leading to satisfactory separation and peak resolution. researchgate.net

Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Structural Elucidation

Fourier Transform Infrared (FT-IR) spectroscopy is a non-destructive technique used to identify the functional groups within a molecule. qa-group.com When a sample is irradiated with infrared light, specific frequencies are absorbed, corresponding to the vibrational energies of the chemical bonds. qa-group.com The resulting FT-IR spectrum shows absorption bands that are characteristic of particular functional groups. For this compound, the FT-IR spectrum would exhibit characteristic bands for the hydroxyl (-OH) group, the ether (C-O-C) linkages, and the alkyl (C-H) bonds. researchgate.netresearchgate.net

FT-IR spectroscopy is a valuable tool for confirming the presence of these key functional groups and for studying intermolecular interactions in mixtures containing glycol ethers. researchgate.netresearchgate.net The technique works by passing an infrared beam through a sample and measuring the amount of light absorbed at each wavelength. This information is then converted into a spectrum using a mathematical process called a Fourier transform. qa-group.com

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of a compound. libretexts.org In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to lose an electron and form a molecular ion (M+). docbrown.info This molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure. libretexts.org

For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight (176.25 g/mol ). nist.govnih.gov Additionally, a series of fragment ions would be observed. Common fragmentation pathways for ethers and alcohols include cleavage of the C-C bond adjacent to the oxygen atom (alpha-cleavage) and the loss of small neutral molecules like water. libretexts.org Analysis of these fragment ions helps to piece together the structure of the original molecule. libretexts.org The NIST Chemistry WebBook provides mass spectral data for 2-Propanol, 1-(2-butoxyethoxy)-, showing characteristic peaks that can be used for its identification. nist.gov

Below is a table summarizing key mass spectrometry data for 1-(2-butoxyethoxy)propan-2-ol, including predicted collision cross-section values for different adducts.

Adductm/zPredicted CCS (Ų)
[M+H]+177.14853142.8
[M+Na]+199.13047148.1
[M-H]-175.13397141.1
[M+NH4]+194.17507162.5
[M+K]+215.10441148.1
[M+H-H2O]+159.13851137.7
[M+HCOO]-221.13945163.9
[M+CH3COO]-235.15510180.3
[M+Na-2H]-197.11592146.5
[M]+176.14070147.1
[M]-176.14180147.1
Data sourced from PubChemLite. uni.lu

Sample Preparation and Extraction Protocols

Effective sample preparation and extraction are critical preliminary steps for the accurate analysis of this compound. The choice of method often depends on the sample matrix and the concentration of the analyte.

Liquid-Liquid Extraction (LLE) Techniques

Liquid-liquid extraction (LLE) is a conventional and widely used method for separating compounds based on their differential solubilities in two immiscible liquid phases. In the context of this compound analysis, LLE is employed to isolate the analyte from complex matrices.

A study focusing on the recovery of glycol ethers from aqueous solutions demonstrated the effectiveness of LLE. tennessee.edu In this research, methylene (B1212753) chloride was used as the extraction solvent to recover 1-butoxy-2-propanol (B1222761), among other compounds, from an aqueous phase. tennessee.edu The protocol involved a sample to solvent ratio of 1:3, which resulted in a recovery of ≥99% for a related compound, 2-butoxyethanol (B58217), suggesting high efficiency for similar glycol ethers. tennessee.edu The general procedure for LLE involves vigorously mixing the sample with the extraction solvent in a separatory funnel, allowing the layers to separate, and then collecting the organic layer containing the analyte. libretexts.org This process can be repeated multiple times to maximize the extraction yield. libretexts.org The choice of an appropriate organic solvent is crucial and is guided by the polarity of the target analyte. elementlabsolutions.com

Headspace Sampling for Volatile Analysis

For volatile and semi-volatile compounds like this compound, headspace sampling is a powerful technique that analyzes the vapor phase in equilibrium with the sample. This method is particularly advantageous as it minimizes matrix effects and is suitable for complex samples.

Static headspace gas chromatography (SH-GC) is a common approach for the analysis of organic volatile impurities. sigmaaldrich.com In a typical SH-GC analysis, the sample is placed in a sealed vial and heated to a specific temperature to allow volatile compounds to partition into the headspace. sigmaaldrich.comshimadzu.com An aliquot of the headspace gas is then injected into a gas chromatograph for separation and detection. sigmaaldrich.com The sensitivity of this method can be enhanced by optimizing parameters such as incubation temperature and time. researchgate.net For instance, in the analysis of alkoxyalcohols in wet wipes, headspace GC coupled with mass spectrometry (GC-MS) was utilized, demonstrating the technique's applicability to consumer products. researchgate.net A study on urinary 1-methoxy-2-propanol (B31579) highlighted that headspace GC is a more sensitive, accurate, and simpler method compared to traditional extraction techniques. nih.gov

Environmentally Conscious Extraction Methodologies

In line with the principles of green analytical chemistry, environmentally friendly extraction methods are gaining prominence. These techniques aim to reduce solvent consumption and energy usage.

Ultrasound-Assisted Extraction (UAE) utilizes the energy of ultrasonic waves to facilitate the extraction of analytes from a sample matrix. nih.govnih.gov The acoustic cavitation generated by ultrasound enhances solvent penetration and mass transfer, often leading to shorter extraction times and reduced solvent volumes. nih.gov UAE has been successfully applied to extract various compounds from different matrices, demonstrating its versatility. nih.govresearchgate.net Key parameters that influence UAE efficiency include temperature, solid-to-liquid ratio, and extraction time. nih.gov

Micro-Matrix Solid-Phase Dispersion (µMSPD) is a miniaturized sample preparation technique that combines extraction and clean-up into a single step. nih.gov In µMSPD, a small amount of sample is blended with a solid sorbent, and the mixture is packed into a cartridge. The analytes are then eluted with a small volume of solvent. nih.gov This method is efficient, cost-effective, and minimizes the use of organic solvents. researchgate.net A study on the analysis of glycols and glycol ethers in cosmetics successfully employed µMSPD followed by GC-MS, highlighting its suitability for complex personal care products. researchgate.net

Quantitative Analytical Performance Evaluation

To ensure the reliability and validity of analytical data for this compound, a thorough evaluation of the quantitative performance of the analytical method is essential.

Calibration Curve Development and Linearity Assessment

A calibration curve is fundamental for quantitative analysis, establishing the relationship between the analytical signal and the concentration of the analyte. The development of a robust calibration curve involves preparing a series of standards of known concentrations and measuring their instrumental response.

For the analysis of this compound and related compounds, calibration curves are typically constructed using external or internal standards. optica.orgjenck.com The linearity of the calibration curve is a critical parameter, indicating the range over which the instrumental response is directly proportional to the analyte concentration. optica.org Linearity is commonly assessed by the coefficient of determination (R²), with values greater than 0.99 generally considered acceptable. optica.orgjenck.com Studies have reported linear calibration curves for various glycol ethers over one to two orders of magnitude. optica.orgjenck.com For example, in the analysis of volatile organic compounds in water-based paints, linear calibration curves were obtained for all compounds with R² values greater than 0.997. jenck.com

Table 1: Example of Calibration Data for Glycol Ethers

CompoundLinear Range (µg/mL)R² ValueReference
Various Glycol Ethers1-2 orders of magnitude0.991 - 1.000 optica.org
35 VOCs (including glycol ethers)10 - 2000 ppm> 0.997 jenck.com
14 Alkoxyalcohols0.0025 - 40 µg/mL> 0.995 researchgate.net

Limit of Quantification (LOQ) and Detection Limit (LOD) Determination

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial performance characteristics that define the lower limits of an analytical method's capabilities. loesungsfabrik.deeflm.eu The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. loesungsfabrik.denih.gov

There are several methods for determining LOD and LOQ, including visual evaluation, signal-to-noise ratio, and calculations based on the standard deviation of the response and the slope of the calibration curve. sepscience.com The International Council for Harmonisation (ICH) provides guidelines for these determinations. sepscience.com For instance, LOD can be calculated as 3.3 times the standard deviation of the response divided by the slope of the calibration curve, and LOQ as 10 times this value. sepscience.com

In the analysis of flammable hazardous wastes containing ethylene (B1197577) glycol ethers, method detection limits ranged from 4 to 240 µg/mL. optica.org A study on alkoxyalcohols in wet wipes reported LODs ranging from 2 to 200 ng/mL. researchgate.net Furthermore, research on glycols and their acetates in cosmetics using environmentally friendly extraction methods achieved LODs lower than 0.75 µg/g. researchgate.net

Table 2: Reported LOD and LOQ Values for Related Compounds

Analytical Method/MatrixAnalyte/Compound ClassLODLOQReference
GC/FT-IR / Flammable WastesEthylene Glycol Ethers4 - 240 µg/mL- optica.org
Headspace GC-MS / Wet WipesAlkoxyalcohols2 - 200 ng/mL- researchgate.net
UAE and µMSPD-GC-MS / CosmeticsGlycols and Glycol Ether Acetates< 0.75 µg/g- researchgate.net
LLE-GC/MS / Aqueous Phase2-Butoxyethanol0.957 mg/L- tennessee.edu

Environmental Distribution and Transport Studies of 1 Butoxyethoxy 2 Propanol

Environmental Partitioning Behavior

The way in which 1-Butoxyethoxy-2-propanol distributes itself between different environmental media is a critical factor in understanding its potential impact. This partitioning behavior is governed by its inherent physical and chemical properties.

Air-Water Exchange Dynamics

The exchange of this compound between the atmosphere and water bodies is influenced by its volatility and water solubility. With a relatively low vapor pressure and a high affinity for water, its volatilization from water to air is estimated to be negligible. epa.gov This is further supported by its low estimated Henry's Law constant, which indicates a preference for remaining in the aqueous phase rather than partitioning to the air. epa.gov

Soil and Sediment Sorption Characteristics

The interaction of this compound with soil and sediment is a key determinant of its mobility in terrestrial and aquatic environments. Studies and estimations based on analogous chemicals suggest that this compound exhibits very strong sorption to both soil and sediment. epa.gov This strong binding affinity significantly limits its movement within these matrices.

Estimated Sorption Characteristics of this compound
MatrixSorption PotentialReference
SoilVery Strong epa.gov
SedimentVery Strong epa.gov
Wastewater Treatment SludgeStrong epa.gov

Transport Mechanisms in Aquatic and Terrestrial Systems

The movement of this compound through the environment is dictated by its partitioning behavior and the physical forces at play in different ecosystems.

Groundwater Migration Potential

Due to its very strong sorption to soil, the potential for this compound to migrate into groundwater is considered negligible. epa.gov The strong binding to soil particles effectively retards its downward movement through the soil profile, preventing it from reaching underlying aquifers. epa.govbiludstyr.dkcloudfront.net Even in cases of accidental release, the expectation is that the compound would be largely immobilized in the upper soil layers. ics-ilva.com

Bioaccumulation Potential in Environmental Organisms

Bioaccumulation, the process by which a chemical concentrates in an organism's tissues over time, is a significant concern for persistent environmental contaminants. For this compound, the potential for bioaccumulation is considered low. epa.govontosight.ai This assessment is based on data from analogous chemicals, as well as its large predicted molecular volume and low water solubility, which limit its bioavailability and uptake by organisms. epa.gov Although the substance may be very persistent, its low bioaccumulation potential suggests that it is not expected to cause significant food chain effects through accumulation in exposed organisms. epa.gov

Environmental Monitoring and Presence in Various Media

Detection in Wastewater Treatment Plant Effluents

The presence of glycol ethers in wastewater is a concern due to their widespread use in industrial processes and consumer products. While specific quantitative data for this compound in wastewater is limited, related compounds have been detected, suggesting potential pathways for its entry into the environment.

Industrial manufacturing and processing are significant potential sources of this compound in wastewater. For instance, facilities that use this chemical as a solvent, a component in hydraulic fluids, or an intermediate in chemical synthesis may discharge it in their effluents. nih.gov One report indicated that related compounds like 1-(2-butoxyethoxy) ethanol (B145695) could be present in a facility's wastewater and, if not fully removed by treatment processes, could be released in the final treated discharge. ag.state.mn.us

A study of organic pollutants in the effluents of large wastewater treatment plants (WWTPs) in Sweden detected a related compound, identified as Ethanol, 2-(2-butoxyethoxy)-, at a concentration of 10 µg/L in the final effluent of one plant. researchgate.net This finding highlights the potential for glycol ethers to persist through conventional wastewater treatment.

While direct detection data is scarce, Predicted No-Effect Concentrations (PNECs) for related glycol ethers in sewage treatment plants (STPs) have been established, providing an indication of the concentration below which harmful effects on the microbial communities in treatment plants are not expected. For the related compound 2-(2-butoxyethoxy)ethanol (B94605), a PNEC of 200 mg/L for STPs has been reported. tensid.com Another study on the same compound reported an EC0 value (the concentration at which no effect is observed) of 1995 mg/L for microorganisms, indicating low toxicity to the biological treatment process. europa.eu

Table 1: Predicted No-Effect Concentrations (PNEC) for Related Glycol Ethers in Wastewater Treatment

Compound NameCompartmentPredicted No-Effect Concentration (PNEC)Source
2-(2-butoxyethoxy)ethanolSewage Treatment Plant (STP)200 mg/L tensid.com

Occurrence in Atmospheric and Aquatic Environments

Once released into the environment, this compound can be distributed between the atmosphere and aquatic systems, governed by its volatility and water solubility.

Atmospheric Environment

The release of this compound into the atmosphere can occur through evaporation during its use as a solvent in coatings, cleaners, and other applications. nih.gov A study evaluating the atmospheric impacts of various volatile organic compounds (VOCs) included 1-(butoxyethoxy)-2-propanol in its analysis. The study measured its reactivity relative to carbon dioxide, which is a key factor in understanding its potential contribution to atmospheric chemistry, such as ozone formation. ucr.edu

Aquatic Environments

For the related compound 3-butoxypropan-2-ol, PNEC values have been established for various aquatic compartments. Similarly, PNECs for 2-(2-butoxyethoxy)ethanol are also available and indicate the concentrations at which no adverse effects on aquatic organisms are anticipated. tensid.compaintdocs.com

Table 2: Predicted No-Effect Concentrations (PNEC) for Related Glycol Ethers in Aquatic Environments

Compound NameCompartmentPredicted No-Effect Concentration (PNEC)Source
3-butoxypropan-2-olFresh water0.0525 mg/L paintdocs.com
Marine water-
Fresh water sediment2.36 mg/kg
Soil0.16 mg/kg dwt
2-(2-butoxyethoxy)ethanolFresh water1 mg/L tensid.com
Marine water0.1 mg/L
Fresh water sediment4 mg/kg

Studies on the environmental fate of diethylene glycol mono-n-butyl ether, a synonym for 2-(2-butoxyethoxy)ethanol, indicate that it is expected to have very high mobility in soil. nih.gov This suggests a potential for leaching into groundwater if released to land.

Computational Chemistry and Theoretical Modeling of 1 Butoxyethoxy 2 Propanol

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These calculations solve the Schrödinger equation for a given molecular system, providing detailed information about its geometry, electronic structure, and energy.

Geometry Optimization and Conformational Analysis

The first step in the computational study of a molecule like 1-Butoxyethoxy-2-propanol is to determine its most stable three-dimensional structure through geometry optimization. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. Due to the presence of multiple single bonds, this compound can exist in various conformations. A thorough conformational analysis is necessary to identify the global minimum energy structure and other low-energy conformers that may be populated at room temperature.

This analysis is typically performed using methods like Density Functional Theory (DFT), often with functionals such as B3LYP or M06-2X, and a suitable basis set (e.g., 6-31G(d) or larger). The process involves systematically rotating the dihedral angles of the flexible bonds and performing a geometry optimization for each starting conformation. The relative energies of the resulting conformers are then compared to determine their stability. For analogous, flexible molecules, it has been shown that intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. In this compound, a hydrogen bond between the hydroxyl group and one of the ether oxygens is a plausible stabilizing interaction.

Table 1: Illustrative Conformational Analysis Data for a Glycol Ether (Note: This table is illustrative and based on typical data for similar molecules, not specific to this compound)

ConformerDihedral Angle (C-O-C-C) (°)Relative Energy (kcal/mol)Key Intramolecular Interactions
1 (Global Minimum)65.20.00Intramolecular H-bond (OH---O)
2178.51.52Extended chain, no H-bond
3-70.12.10Gauche interaction

Electronic Structure and Reactivity Descriptors

Once the optimized geometry is obtained, various electronic properties and reactivity descriptors can be calculated. These descriptors provide insight into the molecule's charge distribution, reactivity, and potential interaction sites. The molecular electrostatic potential (MEP) map, for instance, visualizes the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the hydroxyl and ether groups are expected to be the most electron-rich sites, while the hydrogen of the hydroxyl group would be the most electron-poor site.

Other important descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Table 2: Illustrative Electronic Properties for a Glycol Ether (Note: This table is illustrative and based on typical data for similar molecules, not specific to this compound)

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap7.7 eV
Dipole Moment2.5 D

Potential Energy Surface Exploration

Exploration of the potential energy surface (PES) provides a comprehensive map of the energy of the molecule as a function of its geometry. For specific reactions, such as bond dissociation or isomerization, a one-dimensional or multi-dimensional PES scan can be performed by systematically changing the relevant geometric parameters (e.g., bond lengths or angles) and calculating the energy at each point. This allows for the identification of transition states, which are saddle points on the PES that connect reactants to products, and the determination of activation energies. For a molecule like this compound, PES scans would be crucial for understanding its thermal decomposition pathways.

Reaction Dynamics and Thermochemical Analysis

Reaction dynamics studies build upon the information from quantum chemical calculations to simulate the course of a chemical reaction over time. This includes identifying plausible reaction pathways and calculating their rate constants.

Unimolecular and Bimolecular Reaction Pathways

The degradation of glycol ethers in various environments can occur through unimolecular or bimolecular reactions. Theoretical studies on similar glycol ethers have investigated their unimolecular decomposition, often involving the elimination of smaller molecules like water or formaldehyde (B43269) through cyclic transition states. For this compound, potential unimolecular reactions could include C-C or C-O bond cleavage.

Bimolecular reactions, such as the reaction with hydroxyl (•OH) radicals in the atmosphere, are also significant. Computational studies on the reaction of other butoxy propanols with •OH radicals have shown that the reaction proceeds via hydrogen abstraction from various sites on the molecule. The branching ratios, which determine the relative importance of each abstraction site, can be calculated based on the activation energies of the corresponding transition states. The most likely sites for hydrogen abstraction on this compound would be the carbon atoms adjacent to the ether oxygen atoms and the carbon atom bearing the hydroxyl group, due to the stabilizing effect of the oxygen atoms on the resulting radical.

Transition State Theory Applications

Transition State Theory (TST) is a widely used method to calculate the rate constants of chemical reactions. By locating the transition state structure on the potential energy surface and calculating its vibrational frequencies, the rate constant can be estimated. For complex molecules with multiple conformations, a multi-structural version of TST may be employed to account for the contributions of different conformers of the reactant and the transition state.

For the unimolecular decomposition of this compound, TST would be applied to each potential decomposition pathway to determine which is kinetically favored. Similarly, for bimolecular reactions like the reaction with •OH radicals, TST can be used to calculate the rate constant for hydrogen abstraction from each possible site, allowing for a prediction of the major initial products of the reaction.

Table 3: Illustrative Calculated Activation Energies for H-abstraction from a Glycol Ether by •OH Radical (Note: This table is illustrative and based on typical data for similar molecules, not specific to this compound)

H-abstraction SiteActivation Energy (kcal/mol)
C-H (alpha to -OH)3.5
C-H (alpha to ether O, internal)4.2
C-H (alpha to ether O, terminal)5.1
C-H (other)> 6.0

Calculation of Kinetic and Thermodynamic Parameters

Computational studies are instrumental in determining the kinetic and thermodynamic parameters of chemical reactions involving this compound. These calculations can predict reaction feasibility, rates, and equilibrium positions, offering a detailed view of the reaction mechanisms.

For instance, theoretical studies on similar compounds, such as propylene (B89431) glycol ethyl ether, have utilized density functional theory (DFT) to investigate unimolecular and bimolecular dissociation pathways. researchgate.net Methods like B3LYP, APFD, and ωB97XD with basis sets such as 6-31G(d) are employed to optimize the geometries of reactants, transition states, and products on the potential energy surface. researchgate.net Such studies allow for the calculation of activation energies (Ea), Gibbs free energies (ΔG), and enthalpies (ΔH) for various reaction channels. researchgate.netchemeo.com For example, in the study of propylene glycol ethyl ether, the formation of ethanol (B145695) and acetone (B3395972) was identified as a favorable reaction route with a calculated activation barrier of 279 kJ mol⁻¹ at the APFD/6-31G(d) level of theory. researchgate.net

Similarly, the esterification of 1-methoxy-2-propanol (B31579) with acetic acid has been studied using pseudo-homogeneous, Eley-Rideal (ER), and Langmuir-Hinshelwood-Hougen-Watson (LHHW) kinetic models. nih.gov These models help in elucidating the reaction mechanism, with the LHHW model suggesting a surface reaction-controlled process in the presence of a catalyst. nih.gov The apparent activation energy for this reaction was determined to be 62.0 ± 0.2 kJ/mol. nih.gov Thermodynamic parameters such as the standard enthalpy of reaction (ΔrHθ) can also be derived, indicating the exothermic or endothermic nature of the reaction. nih.gov

These computational approaches provide a framework for predicting the reactivity of this compound in various chemical environments. The calculated parameters are essential for designing and optimizing industrial processes where this compound is used as a solvent or reactant. haz-map.com

Intermolecular Interactions and Solvent Effects

The behavior of this compound in solution is governed by a complex interplay of intermolecular forces. Computational modeling allows for a detailed examination of these interactions.

Hydrogen Bonding Network Analysis

The presence of a hydroxyl group and ether linkages in this compound allows it to act as both a hydrogen bond donor and acceptor. nih.gov This capability leads to the formation of extensive hydrogen bond networks, both with itself (homo-association) and with other solvent molecules (hetero-association). sci-hub.se

Theoretical studies, often combining DFT with molecular dynamics (MD) simulations, can characterize the strength, geometry, and dynamics of these hydrogen bonds. sci-hub.sesci-hub.se For example, studies on binary mixtures of similar glycol ethers with alcohols or amines have shown that the nature and extent of hydrogen bonding are highly dependent on the composition of the mixture and the molecular structure of the co-solvent. sci-hub.seresearchgate.net The analysis of radial distribution functions and the number of hydrogen bonds from MD simulations can reveal the formation of micro-heterogeneities and preferential solvation. sci-hub.se Spectroscopic techniques like FT-IR, complemented by theoretical calculations, can further elucidate the stretching vibrational frequencies of the functional groups involved in hydrogen bonding. researchgate.netresearchgate.net

Van der Waals Interactions in Solution

Beyond hydrogen bonding, van der Waals forces play a significant role in the solution behavior of this compound, especially given its alkyl chain. harvard.edu These non-covalent interactions are crucial for accurately predicting the thermodynamic properties of mixtures. harvard.edu

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Studies

QSRR and QSPR models are statistical tools that correlate the chemical structure of a compound with its reactivity or physical properties. These models are invaluable for predicting the behavior of chemicals like this compound.

Development of Predictive Models for Chemical Fate

Predictive models for the environmental fate of chemicals are crucial for risk assessment. In silico toxicity models, for example, are used to estimate the aquatic toxicity of organic compounds, helping to fill data gaps and prioritize chemicals for further testing. rsc.org The performance of these models can vary across different chemical classes, and their applicability domain must be considered. rsc.org For compounds like 2-butoxyethanol (B58217), physiologically based pharmacokinetic (PBPK) models have been developed to predict tissue dosage and improve risk assessment extrapolations. cdc.gov These models integrate physicochemical parameters with physiological data to simulate the absorption, distribution, metabolism, and excretion of the chemical. cdc.gov

Elucidation of Structure-Dependent Chemical Behavior

QSRR/QSPR studies help to understand how the specific structural features of this compound influence its chemical behavior. For instance, the presence of ether linkages and the length of the alkyl chain affect properties like boiling point, viscosity, and solvency. By comparing this compound with other glycol ethers, it's observed that increasing the number of ethoxy units raises the molecular weight and boiling point due to enhanced hydrogen bonding capabilities. These relationships between structure and property are fundamental to designing solvents with specific characteristics for various applications, from coatings to cleaning agents. ontosight.ai

Interactive Data Table: Calculated Physicochemical Properties of this compound

Below is an interactive table summarizing key computed physicochemical properties of this compound.

PropertyValueSource
Molecular Weight 176.25 g/mol nih.gov
XLogP3 1 nih.gov
Hydrogen Bond Donor Count 1 nih.gov
Hydrogen Bond Acceptor Count 3 nih.gov
Rotatable Bond Count 7 nih.gov
Exact Mass 176.14124450 Da nih.gov
Monoisotopic Mass 176.14124450 Da nih.gov
Topological Polar Surface Area 38.7 Ų nih.gov
Heavy Atom Count 12 nih.gov
Covalently-Bonded Unit Count 1 nih.gov
Predicted Collision Cross Section (CCS) [M+H]⁺ 142.8 Ų uni.lu
Predicted Collision Cross Section (CCS) [M+Na]⁺ 148.1 Ų uni.lu

Emerging Research Themes and Future Perspectives on 1 Butoxyethoxy 2 Propanol

Integrated Analytical-Computational Methodologies for Comprehensive Studies

The comprehensive understanding of 1-Butoxyethoxy-2-propanol, a propylene (B89431) glycol ether, and its interactions within various systems necessitates a synergistic approach that integrates advanced analytical techniques with computational modeling. This combination allows for a multi-faceted investigation, from its fundamental physicochemical properties to its behavior in complex mixtures and its environmental fate.

Analytical Techniques:

Advanced analytical methods are crucial for the precise identification and quantification of this compound and its related compounds. Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a cornerstone technique for separating and identifying volatile and semi-volatile organic compounds in various matrices. rsc.org For instance, GC-MS has been effectively used to characterize the chemical composition of body odor samples, where numerous chemical species including aldehydes, acids, and ketones are present. rsc.org In the analysis of food products like extra-virgin olive oil, comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS) provides high-resolution separation and identification of volatile compounds, including glycol ethers like 1-butoxy-2-propanol (B1222761). nih.gov

For workplace air monitoring, validated methods often involve sampling onto a solid sorbent, such as a glass fiber filter and a charcoal tube, followed by desorption and analysis by GC with a flame ionization detector (FID). publisso.de This approach allows for the simultaneous collection of both gaseous and particulate forms of glycol ethers. publisso.de

Computational Modeling:

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, offer predictive insights into the properties and potential effects of chemicals based on their molecular structure. europa.eu These in silico methods can estimate various parameters, including physicochemical properties and toxicological endpoints, reducing the need for extensive experimental testing. europa.eu For complex liquid mixtures, molecular modeling tools can be employed to study intermolecular interactions, such as hydrogen bonding, and to predict macroscopic properties. researchgate.net These computational studies provide a nanoscopic view of how molecules like this compound interact with other components in a mixture, which is essential for formulation science and understanding its behavior as a solvent. researchgate.net

The integration of these analytical and computational approaches provides a powerful framework for a holistic understanding of this compound. For example, experimental data from GC-MS and other analytical techniques can be used to validate and refine QSAR models. europa.eu In turn, computational predictions can guide the design of new experiments and analytical methods, leading to a more efficient and comprehensive research cycle. This integrated strategy is vital for assessing the lifecycle of the compound, from its synthesis and application to its environmental distribution and degradation.

Development of Sustainable Production and Remediation Technologies

The growing emphasis on green chemistry and sustainable industrial practices is driving research into more environmentally friendly methods for producing and remediating this compound and other glycol ethers.

Sustainable Production:

The traditional synthesis of this compound involves the reaction of excess ethylene (B1197577) glycol monobutyl ether with propylene oxide. nih.gov Future research is likely to focus on developing catalytic processes that improve efficiency and reduce waste. This includes the use of novel catalysts to enhance reaction rates and selectivity, as well as optimizing reaction conditions to minimize energy consumption. google.com The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will be central to these efforts. For example, exploring biocatalytic routes or utilizing bio-based starting materials could significantly reduce the environmental footprint of its production.

Remediation Technologies:

Given its use as a solvent in various applications, the potential for environmental release of this compound exists. ontosight.ai Therefore, the development of effective remediation technologies is a key area of research. The environmental fate of this compound is of interest, with studies indicating it can be biodegradable under certain conditions. ontosight.aiontosight.ai However, its persistence and potential for bioaccumulation in some ecosystems remain a concern that requires further investigation. ontosight.ai

Advanced oxidation processes (AOPs), which involve the generation of highly reactive species like hydroxyl radicals, are a promising avenue for the degradation of persistent organic pollutants. The dominant atmospheric reaction of glycol ethers is with OH radicals, which can be studied to understand their atmospheric lifetime and degradation pathways. researchgate.net Research into the kinetics and products of these reactions helps in modeling the environmental impact of these compounds. researchgate.net

For water and soil contamination, bioremediation and phytoremediation techniques that utilize microorganisms or plants to break down or accumulate contaminants are being explored. Adsorption is another effective method for removing organic compounds from water. Research into novel adsorbent materials with high affinity and capacity for glycol ethers is ongoing. nasa.gov The development of integrated remediation systems that combine different technologies could offer the most effective and sustainable solutions for treating contaminated sites. ornl.gov

Future research in this area will focus on creating a circular economy model for this compound, where waste is minimized, and end-of-life products are either recycled or safely degraded. This will involve a combination of innovative chemical synthesis, efficient application technologies, and advanced remediation strategies.

Comparative Studies with Related Glycol Ethers for General Principles

Comparative studies of this compound with other glycol ethers are essential for establishing general principles regarding their physicochemical properties, reactivity, and structure-activity relationships. Glycol ethers are a broad class of solvents with diverse applications, and understanding the influence of their molecular structure on their behavior is crucial for selecting appropriate compounds for specific uses and for predicting their environmental and health effects. researchgate.netatamankimya.com

Structure-Property Relationships:

The molecular structure of a glycol ether, including the length and branching of the alkyl chain, the number of ether linkages, and the presence of hydroxyl groups, significantly influences its properties such as boiling point, viscosity, and solubility. researchgate.netacs.org For example, increasing the number of ethoxy units generally raises the molecular weight and boiling point due to enhanced hydrogen bonding.

By systematically comparing different glycol ethers, researchers can develop models that correlate specific structural features with key properties. For instance, viscometric studies of binary liquid mixtures of 1-butoxy-2-propanol and other related compounds with amines have been conducted to understand intermolecular interactions. researchgate.net These studies help in elucidating the thermodynamic behavior of these mixtures and can inform the formulation of products like coatings and cleaning agents. researchgate.net

Reactivity and Degradation:

The atmospheric reactivity of glycol ethers, primarily with hydroxyl radicals, is a key factor in determining their environmental persistence. researchgate.net Comparative kinetic studies of the reactions of OH radicals with various glycol ethers have shown that the reaction rates can vary significantly depending on the molecular structure. researchgate.net For instance, hydroxyl radicals have been found to react up to four times faster with certain other glycol ethers than with 2-butoxyethanol (B58217). researchgate.net These studies help in formulating detailed reaction schemes and predicting the atmospheric lifetimes of these compounds.

Toxicological Comparisons:

Comparative toxicology is also a critical area of research. While this article does not focus on adverse effects, it is important to note that the toxicity of glycol ethers can vary significantly. For example, some lower molecular weight glycol ethers have been shown to cause adverse reproductive effects, whereas others, like 2-butoxyethanol, have not demonstrated such effects in similar studies. industrialchemicals.gov.au Understanding the structural basis for these differences is crucial for designing safer alternatives.

By conducting these comparative studies, researchers can derive general principles that can be applied to predict the properties and behavior of new or less-studied glycol ethers. This knowledge is invaluable for the development of safer and more effective products and for assessing the potential environmental impact of this class of compounds.

Exploration of this compound as a Chemical Probe or Building Block in Advanced Organic Synthesis Research

While this compound is primarily known for its use as a solvent, its unique chemical structure also presents opportunities for its use as a chemical probe or a building block in advanced organic synthesis. ontosight.ai

As a Chemical Probe:

A chemical probe is a small molecule used to study and manipulate biological systems. The amphiphilic nature of this compound, with both hydrophobic (butoxy and propyl groups) and hydrophilic (ether and hydroxyl groups) regions, could make it a useful tool for investigating processes at interfaces, such as cell membranes or micelles. Its ability to dissolve a wide range of substances allows it to act as a carrier for other molecules in biological assays. Further research could explore its potential to modulate the activity of enzymes or other proteins, or to study the transport of molecules across biological barriers.

As a Building Block in Organic Synthesis:

The functional groups present in this compound—a secondary alcohol and two ether linkages—make it a versatile starting material or intermediate for the synthesis of more complex molecules. The hydroxyl group can be readily modified through reactions such as oxidation, esterification, or etherification to introduce new functionalities. google.com For example, it can be oxidized to form the corresponding ketone or esterified to produce various esters. google.com

These derivatives could have applications in various fields. For instance, ester derivatives of glycol ethers are used as plasticizers for thermoplastic polymers and elastomers. google.com The ether linkages provide flexibility to the molecular backbone, which can be a desirable property in the design of polymers, surfactants, and other materials. By strategically modifying the structure of this compound, chemists can create a library of new compounds with tailored properties for specific applications.

Future research in this area could focus on developing novel synthetic methodologies that utilize this compound as a key starting material. This could involve the use of modern catalytic methods to achieve highly selective transformations of its functional groups. The exploration of its potential in areas such as drug delivery, materials science, and the synthesis of fine chemicals could open up new and valuable applications for this versatile molecule.

Q & A

Q. What are the key physicochemical properties of 1-Butoxyethoxy-2-propanol, and how do they influence experimental design?

Answer: The compound’s molecular formula is C₉H₂₀O₃ (molecular weight: 176.25 g/mol), with a boiling point of ~229.15°C, density of 0.9310 g/cm³, and refractive index of 1.4240 . These properties guide solvent selection, reaction temperature optimization, and formulation stability. For instance, its moderate boiling point suggests compatibility with reflux setups, while low density may influence phase separation in biphasic systems. Researchers should validate these parameters experimentally using techniques like differential scanning calorimetry (DSC) for thermal analysis and Karl Fischer titration for water content .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • PPE Requirements : Use EN 374-certified gloves (e.g., nitrile), P95 respirators for low exposure, and OV/AG/P99 respirators for higher concentrations .
  • Ventilation : Ensure local exhaust ventilation to mitigate inhalation risks (H335) .
  • Spill Management : Avoid dust/aerosol formation; collect spills with inert absorbents and dispose via authorized waste handlers .
  • Storage : Store in chemically compatible containers, away from oxidizers, and in well-ventilated areas .

Q. How can researchers address incomplete toxicological data for this compound?

Answer: While acute toxicity (oral LD₅₀: H302) and skin irritation (H315) are documented , gaps exist in chronic exposure and carcinogenicity data. Methodological approaches include:

  • In silico Modeling : Use QSAR tools (e.g., OECD Toolbox) to predict chronic toxicity.
  • In vitro Assays : Perform Ames tests for mutagenicity and cell viability assays (e.g., MTT) for cytotoxicity .
  • Literature Cross-Referencing : Compare structurally similar glycol ethers (e.g., 1-Butoxy-2-propanol) with established toxicological profiles .

Advanced Research Questions

Q. How can conflicting data on the carcinogenic potential of this compound be resolved?

Answer: notes that components in concentrations >0.1% are classified as potential carcinogens (IARC Group 2B), but specific data for the compound itself are lacking. To resolve contradictions:

  • Dose-Response Studies : Conduct long-term rodent bioassays with varying exposure levels.
  • Metabolite Analysis : Identify reactive metabolites (e.g., alkoxyacetic acids) via LC-MS/MS to assess genotoxic potential .
  • Epidemiological Data : Review occupational exposure records from industries using glycol ether analogs .

Q. What experimental strategies are recommended for determining decomposition products under high-temperature conditions?

Answer: No decomposition data are available . Suggested methodologies:

  • Thermogravimetric Analysis (TGA) : Monitor mass loss at 229°C (boiling point) to identify volatile byproducts .
  • GC-MS/Fourier-Transform IR (FTIR) : Characterize gaseous emissions (e.g., carbon oxides, NOₓ) during combustion .
  • Accelerated Aging Studies : Expose the compound to 60–80°C for 6–12 months and analyze degradation via NMR .

Q. How can researchers optimize solvent systems involving this compound for nanoparticle synthesis?

Answer: Leverage its log Pow (estimated ~1.5) to balance hydrophilicity and lipophilicity:

  • Solubility Screening : Use Hansen solubility parameters to identify co-solvents (e.g., ethanol, water) for stabilizing metal precursors.
  • Dynamic Light Scattering (DLS) : Monitor nanoparticle size distribution during synthesis .
  • Surface Tension Measurements : Adjust solvent ratios to control interfacial energy in emulsion-based systems .

Q. What methodologies are effective in mitigating environmental contamination during large-scale experiments?

Answer:

  • Closed-Loop Systems : Implement condenser units to recover vapors and prevent atmospheric release .
  • Biodegradation Assays : Use OECD 301F tests to evaluate microbial breakdown in wastewater .
  • Adsorption Studies : Test activated carbon or resin-based traps for effluent treatment .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in occupational exposure limits (OELs) for this compound?

Answer: No OELs are formally established . To address variability:

  • Benchmarking : Adopt provisional limits based on ACGIH TLV® guidelines for analogous glycol ethers (e.g., 5 ppm for 2-butoxyethanol).
  • Air Monitoring : Use NIOSH Method 1403 for airborne concentration measurements .
  • Threshold Limit Derivation : Apply NOAEL/LOAEL data from rodent studies with safety factors (e.g., 10x for inter-species variability) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.